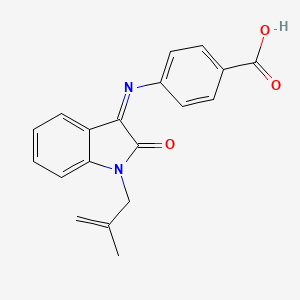
Antibacterial agent 164
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has shown significant efficacy against Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.09 mM . This compound also exhibits strong anti-biofilm formation properties, making it a promising candidate for combating bacterial infections and biofilm-related issues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 164 involves the design and molecular modeling of isatin-aminobenzoic acid hybrids. The reaction typically includes the condensation of isatin with aminobenzoic acid under controlled conditions to form the desired hybrid compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic route used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 164 undergoes various chemical reactions, including:
Condensation Reactions: Formation of the hybrid compound from isatin and aminobenzoic acid.
Substitution Reactions: Potential modifications on the aromatic ring to enhance antibacterial properties.
Common Reagents and Conditions:
Reagents: Isatin, aminobenzoic acid, suitable catalysts.
Conditions: Controlled temperature and pH, appropriate solvents.
Major Products: The primary product is the isatin-aminobenzoic acid hybrid, which exhibits antibacterial and antibiofilm activities .
Aplicaciones Científicas De Investigación
Antibacterial agent 164 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying hybrid antibacterial agents and their synthesis.
Biology: Investigated for its efficacy against bacterial strains and biofilm formation.
Medicine: Potential therapeutic agent for treating bacterial infections, especially those involving biofilms.
Mecanismo De Acción
The mechanism of action of antibacterial agent 164 involves inhibiting the growth of bacterial cells and preventing biofilm formation. It targets specific bacterial enzymes and pathways, disrupting essential processes such as cell wall synthesis and protein production. This leads to the death of bacterial cells and inhibition of biofilm development .
Comparación Con Compuestos Similares
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis in bacteria.
Ciprofloxacin: Interferes with bacterial DNA replication.
Uniqueness: Antibacterial agent 164 stands out due to its dual action as both an antibacterial and antibiofilm agent. Its ability to inhibit biofilm formation is particularly significant, as biofilms are often resistant to conventional antibiotics. This makes it a valuable addition to the arsenal of antibacterial agents .
Propiedades
Fórmula molecular |
C19H16N2O3 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
4-[[1-(2-methylprop-2-enyl)-2-oxoindol-3-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C19H16N2O3/c1-12(2)11-21-16-6-4-3-5-15(16)17(18(21)22)20-14-9-7-13(8-10-14)19(23)24/h3-10H,1,11H2,2H3,(H,23,24) |
Clave InChI |
JVOWGCQBVCLVIY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)C(=O)O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















